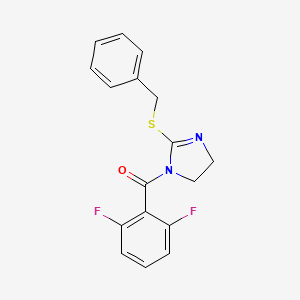

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone

Vue d'ensemble

Description

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of imidazoles, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Synthesis and Characterization

Facile Synthesis Techniques : Research has led to the development of facile and convenient synthesis methods for derivatives incorporating thiophene moieties, which are structurally related to the compound . These methods allow for the creation of a range of derivatives that could have varied applications, including in materials science and pharmaceuticals (Mabkhot, Y., Kheder, Nabila Abd Elshafy, & Al-Majid, A., 2010).

Crystal Structure Analysis : Studies on crystal structures of V-shaped ligands with N-heterocycles provide insights into the molecular geometry and potential intermolecular interactions of related compounds, which could influence their reactivity and application in catalysis or as building blocks for larger structures (Wang, Gao‐feng et al., 2017).

Biological Applications

- Antioxidant and Antimicrobial Activities : Some derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities, demonstrating potential therapeutic applications. These activities are crucial for developing new drugs and understanding the structural features contributing to biological activity (Bassyouni, F. et al., 2012).

Material Science Applications

- Development of Polymers : Research into novel poly(amide-ether)s bearing imidazole pendants examines the physical and optical properties of these materials, suggesting applications in the fields of electronics and photonics due to their fluorescence emission and thermal stability (Ghaemy, M. et al., 2013).

Chemotherapeutic Research

- Tubulin Polymerization Inhibitors : Some conjugates have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating the potential for development into chemotherapeutic agents. This research is critical for finding new treatments for cancer (Mullagiri, Kishore et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact withcAMP-specific 3’,5’-cyclic phosphodiesterase 7A . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

Based on the known targets of similar compounds, it can be hypothesized that this compound may interact with its target enzyme to modulate its activity, thereby influencing the levels of cyclic nucleotides within the cell .

Biochemical Pathways

Given the potential target of this compound, it may be involved in the regulation of cyclic nucleotide signaling pathways .

Result of Action

Based on the potential target of this compound, it may influence cellular processes regulated by cyclic nucleotide signaling .

Propriétés

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2OS/c18-13-7-4-8-14(19)15(13)16(22)21-10-9-20-17(21)23-11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRPHSIVAZTANT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001328386 | |

| Record name | (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2,6-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone | |

CAS RN |

851864-02-3 | |

| Record name | (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2,6-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Ar,7aS)-2,3,3a,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-4-one;hydrochloride](/img/structure/B2943745.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2943747.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2943752.png)

![4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2943760.png)

![N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943762.png)

![2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2943765.png)